N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-nitropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-8(17-6-2-3-6)7(12(13)14)4-5-10-9/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
NYLHOCBYPHAOTB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3- in water to obtain 3-nitropyridine . The cyclopropoxy group can be introduced through a substitution reaction, and the methanesulfonamide group is added via sulfonation.
Industrial Production Methods
Industrial production methods for N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridine derivatives, such as:
- 3-Nitropyridine
- 4-Nitropyridine
- 2-Nitropyridine
Uniqueness
N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and methanesulfonamide groups, which confer distinct chemical and biological properties compared to other nitropyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
